

# Application Note: Quantitative Real-Time PCR (qPCR) for Galanin Gene Expression Analysis

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Galanin** is a neuropeptide that is widely expressed in the central and peripheral nervous systems and is involved in a diverse range of biological functions, including pain perception, mood regulation, feeding, and cognition.[1] It exerts its effects by interacting with three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1][2] Given its role in various physiological and pathological processes such as depression, epilepsy, and cancer, the **galanin** signaling system presents a promising target for therapeutic intervention.[3][4]

Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique used to measure the abundance of nucleic acid sequences. It is the gold standard for quantifying gene expression levels due to its accuracy, reproducibility, and broad dynamic range. This application note provides a detailed protocol for the analysis of **galanin** (GAL) gene expression using RT-qPCR, from sample preparation to data analysis, enabling researchers to reliably investigate the role of this important neuropeptide in their experimental systems.

# **Principle of the Method**

Reverse transcription quantitative PCR (RT-qPCR) is used to detect and quantify messenger RNA (mRNA) levels. The process begins with the extraction of total RNA from a biological sample, which is then reverse transcribed into complementary DNA (cDNA). This cDNA serves as the template for the qPCR reaction. In the qPCR step, the target DNA is amplified, and



fluorescence is monitored in real-time. The cycle at which the fluorescence signal crosses a predetermined threshold is known as the quantification cycle (Cq), which is inversely proportional to the amount of target nucleic acid in the initial sample. By normalizing the expression of the target gene (GAL) to one or more stably expressed reference (housekeeping) genes, accurate relative quantification of gene expression can be achieved.

## **Experimental Workflow**

The overall workflow for **galanin** gene expression analysis involves several key stages, from sample collection to final data interpretation. Proper execution of each step is critical for obtaining reliable and reproducible results.



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Caption: Experimental workflow for **galanin** gene expression analysis by qPCR.

# **Detailed Experimental Protocol**

This protocol outlines the steps for quantifying **galanin** mRNA from cell culture or tissue samples.

#### **Materials and Reagents**

- RNA Extraction: RNeasy Plus Mini Kit (Qiagen) or similar.
- DNase: RNase-Free DNase I.
- Reverse Transcription: High-Capacity cDNA Reverse Transcription Kit (Thermo Fisher Scientific) or similar.



- qPCR Master Mix: 2X SYBR Green or TaqMan Master Mix.
- Primers: Validated qPCR primers for human GAL and selected reference genes (e.g., GAPDH, ACTB, 18S rRNA).
  - GAL Forward Primer Example: 5'-TGGCAACCACAGGTCATTCAGC-3'
  - GAL Reverse Primer Example: 5'-TCAGGTATGGACCTGTCAAAGCT-3'
- Plates/Tubes: Nuclease-free microcentrifuge tubes, PCR tubes, or 96/384-well qPCR plates.
- Equipment: Microcentrifuge, spectrophotometer (e.g., NanoDrop), real-time PCR cycler, calibrated pipettes.

#### **Step 1: RNA Extraction and Quality Control**

- Homogenize tissue samples or lyse cultured cells according to the manufacturer's protocol for your chosen RNA extraction kit.
- Isolate total RNA using a column-based method, such as the RNeasy Plus Mini Kit.
- Elute the RNA in nuclease-free water.
- Quality Control:
  - Measure RNA concentration and purity using a spectrophotometer. An A260/280 ratio of ~1.8-2.0 and an A260/230 ratio of >2.0 indicates high purity.
  - Assess RNA integrity using an automated electrophoresis system. An RNA Integrity
     Number (RIN) greater than 7 is recommended for reliable qPCR results.

#### **Step 2: DNase Treatment**

- To eliminate contaminating genomic DNA (gDNA), treat the purified RNA with DNase I.
- Follow the DNase I manufacturer's protocol. Typically, this involves incubating 1-2 μg of RNA with DNase I and its buffer at 37°C for 15-30 minutes.
- Inactivate the DNase I according to the protocol, often by adding EDTA and heating.



# **Step 3: cDNA Synthesis (Reverse Transcription)**

- Synthesize first-strand cDNA from 500 ng to 1  $\mu$ g of total RNA using a reverse transcription kit.
- Prepare the reverse transcription master mix according to the kit's instructions, typically including reverse transcriptase, dNTPs, random primers, and buffer.
- Incubate the reaction as recommended (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
- Control Reaction: Prepare a "No Reverse Transcriptase" (No-RT) control for each RNA sample by omitting the reverse transcriptase enzyme. This control is used in the subsequent qPCR step to verify the absence of gDNA contamination.

#### **Step 4: qPCR Reaction Setup**

- Thaw all reagents (qPCR master mix, primers, cDNA) on ice. Mix each reagent thoroughly before use.
- Prepare a qPCR master mix for each gene (GAL and reference genes) to minimize pipetting errors. For a single 20 μL reaction:
  - 10 µL 2X SYBR Green Master Mix
  - 1 μL Forward Primer (10 μΜ)
  - 1 μL Reverse Primer (10 μΜ)
  - 6 μL Nuclease-free water
  - 2 μL cDNA template (diluted, e.g., 1:5)
- Aliquot 18 μL of the master mix into each well of a qPCR plate.
- Add 2 μL of the appropriate cDNA sample to each well. Include technical triplicates for each sample and gene combination.



- Include the No-RT controls and a No Template Control (NTC), where water is added instead
  of cDNA, to check for contamination.
- Seal the plate, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.

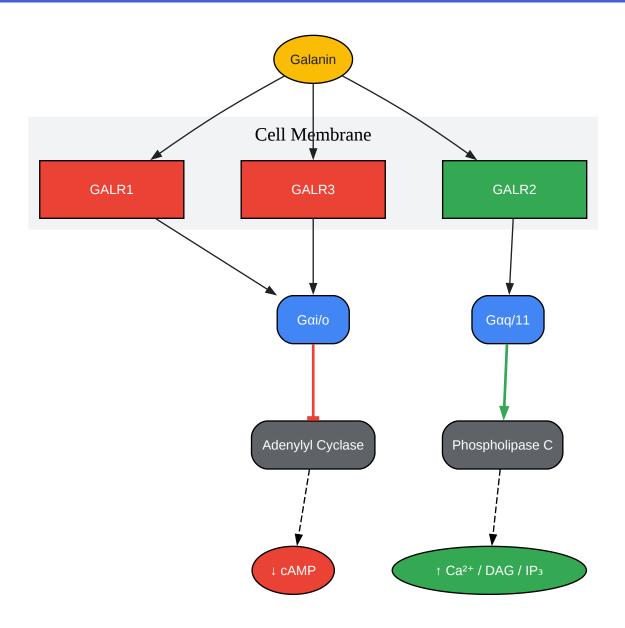
#### **Step 5: qPCR Cycling and Data Collection**

- Place the plate in the real-time PCR cycler.
- Set up the thermal cycling program. A typical program includes:
  - Initial Denaturation: 95°C for 10 minutes.
  - Cycling (40 cycles):
    - Denaturation: 95°C for 15 seconds.
    - Annealing/Extension: 60°C for 1 minute.
  - Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.
- Start the run and collect the fluorescence data.

## **Galanin Signaling Pathways**

**Galanin** mediates its diverse biological effects through three GPCR subtypes that couple to different intracellular signaling cascades. Understanding these pathways is crucial for interpreting gene expression data in a functional context. GALR1 and GALR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. In contrast, GALR2 preferentially couples to Gq/11 proteins, activating phospholipase C (PLC), which leads to an increase in intracellular calcium.





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Caption: Simplified overview of **galanin** receptor signaling pathways.

# Data Analysis and Presentation Relative Quantification (ΔΔCq Method)

The most common method for relative gene expression analysis is the  $2-\Delta\Delta Cq$  (or  $2-\Delta\Delta Ct$ ) method. This method compares the Cq values of the target gene (GAL) with a reference gene in both a test sample and a calibrator sample (e.g., untreated control).



- Normalization to Reference Gene (ΔCq): For each sample, calculate the difference between
  the Cq value of the target gene and the Cq value of the reference gene. ΔCq = Cq(GAL) Cq(Reference Gene)
- Normalization to Calibrator Sample ( $\Delta\Delta$ Cq): Calculate the difference between the  $\Delta$ Cq of the test sample and the  $\Delta$ Cq of the calibrator sample.  $\Delta\Delta$ Cq =  $\Delta$ Cq(Test Sample)  $\Delta$ Cq(Calibrator Sample)
- Calculate Relative Expression: Determine the fold change in gene expression. Fold Change
   = 2<sup>(-ΔΔCq)</sup>

#### **Data Presentation**

Quantitative data should be summarized in a clear and structured table to facilitate comparison between experimental groups. The table should include raw Cq values, calculated  $\Delta$ Cq and  $\Delta$ Cq values, and the final relative quantification (RQ) or fold change.

Table 1: Example of Galanin Gene Expression Data Analysis

Sample Group	Biologica I Replicate	Target Gene (GAL) Mean Cq	Referenc e Gene (GAPDH) Mean Cq	ΔCq (Cq_GAL - Cq_GAP DH)	ΔΔCq (vs. Control Mean ΔCq)	Relative Quantific ation (RQ) (2 <sup>-</sup> ΔΔCq)
Control	1	24.5	19.2	5.3	0.05	0.97
Control	2	24.8	19.5	5.3	0.05	0.97
Control	3	24.2	18.9	5.3	0.05	0.97
Mean	24.5	19.2	5.25	0.00	1.00	
Treated	1	22.1	19.3	2.8	-2.45	5.46
Treated	2	21.9	19.0	2.9	-2.35	5.09
Treated	3	22.4	19.4	3.0	-2.25	4.76
Mean	22.1	19.2	2.90	-2.35	5.10	



Note: The calibrator for  $\Delta\Delta$ Cq calculation is the Mean  $\Delta$ Cq of the Control group (5.25).

#### Conclusion

This application note provides a comprehensive framework for the quantitative analysis of **galanin** gene expression using RT-qPCR. By following best practices for RNA quality control, experimental setup, and data analysis, researchers can generate accurate and reliable data. This will facilitate a deeper understanding of the **galanin** system's role in health and disease and aid in the development of novel therapeutics targeting this important signaling pathway.

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